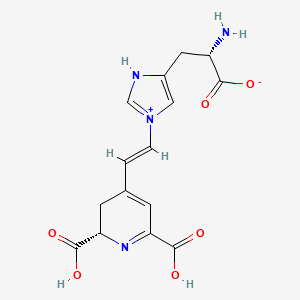
Muscaaurin VII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Musca-aurin VII is a non-proteinogenic alpha-amino acid.
Scientific Research Applications
1. Structural Insights in Receptor Research
In a study on the M3 muscarinic acetylcholine receptor, a disulfide cross-linking strategy was employed to understand the structure of the receptor in its inactive and active states. This research identified amino acid residues in transmembrane domains that are closely located, providing insights into the receptor's activation mechanism and structural orientation (Hamdan et al., 2002).
2. Alteration of Betaxanthin Patterns
A study on Beta vulgaris var. lutea's hairy root cultures highlighted the presence of muscaaurin VII along with other betaxanthins. This research showed how the administration of different amino acids could alter the betaxanthin composition, contributing to our understanding of plant biochemistry and potential applications in plant-based studies (Hempel & Böhm, 1997).
3. Clinical Characteristics in Genetic Disorders
Muscaaurin VII has been referenced in the study of Mucopolysaccharidosis (MPS) type VII, a neurometabolic disorder. This research provided quantitative data on survival and diagnostic delay, contributing significantly to the understanding of MPS VII's clinical characteristics and management (Zielonka et al., 2017).
4. Muscarinic Receptors in Therapeutics
Research on muscarinic receptors, including the M3 muscarinic acetylcholine receptor, has implications in therapeutics, particularly in the management of overactive bladder (OAB). This study contributes to the understanding of how muscarinic receptors function and their potential in developing new treatments (Hegde, 2006).
properties
CAS RN |
81943-08-0 |
|---|---|
Product Name |
Muscaaurin VII |
Molecular Formula |
C15H16N4O6 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[(E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4-yl]ethenyl]-1H-imidazol-3-ium-5-yl]propanoate |
InChI |
InChI=1S/C15H16N4O6/c16-10(13(20)21)5-9-6-19(7-17-9)2-1-8-3-11(14(22)23)18-12(4-8)15(24)25/h1-3,6-7,10,12H,4-5,16H2,(H3,20,21,22,23,24,25)/b2-1+/t10-,12-/m0/s1 |
InChI Key |
OROLDOQHKPWCGQ-INISDOFMSA-N |
Isomeric SMILES |
C1[C@H](N=C(C=C1/C=C/[N+]2=CNC(=C2)C[C@@H](C(=O)[O-])N)C(=O)O)C(=O)O |
SMILES |
C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



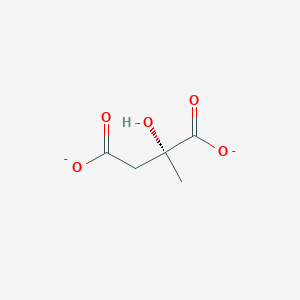


![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
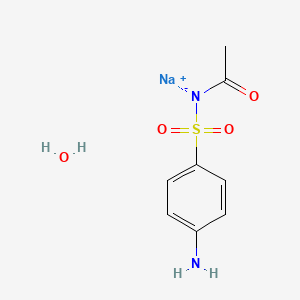
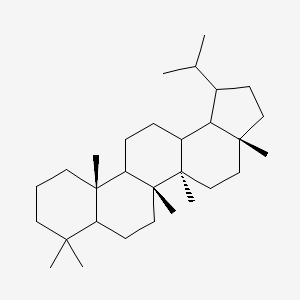

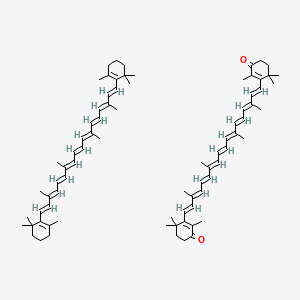

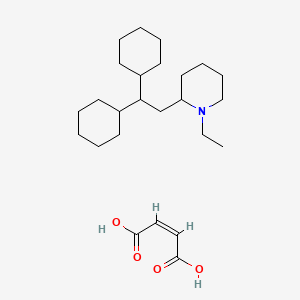
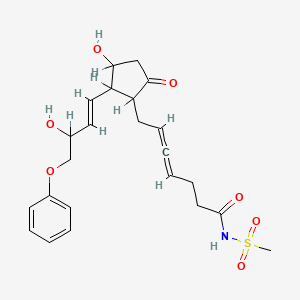
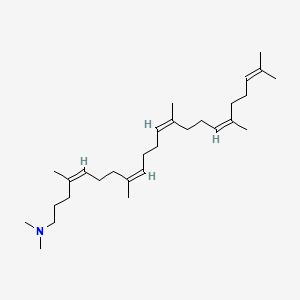
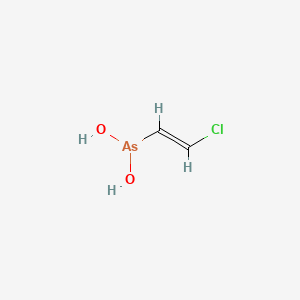
![[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate](/img/structure/B1239831.png)